5-(Methylsulfanyl)-2,1,3-benzoxadiazole
Description
Contextual Significance of Benzoxadiazole Heterocycles in Modern Organic Chemistry
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered considerable attention in contemporary organic chemistry. Its unique electronic structure, characterized by an electron-deficient diazole ring fused to a benzene (B151609) ring, imparts a range of valuable photophysical and chemical properties.
Benzoxadiazole derivatives are particularly noted for their fluorescence, often exhibiting large Stokes shifts and high quantum yields. frontiersin.org These properties make them highly valuable as fluorophores in various applications, including as fluorescent probes for bioimaging and as components in organic light-emitting diodes (OLEDs) and solar cells. The sensitivity of their fluorescence to the local environment has also been exploited in the development of chemical sensors.
Beyond their optical properties, benzoxadiazole derivatives have been investigated for their potential in medicinal chemistry. The scaffold is present in a number of biologically active molecules, and researchers continue to explore its potential in the design of new therapeutic agents.
Rationale for Investigating the 5-(Methylsulfanyl) Functionalization Pattern in 2,1,3-Benzoxadiazole Research
While extensive research has been conducted on various substituted benzoxadiazoles, the specific functionalization with a methylsulfanyl (-SCH₃) group at the 5-position has been less explored. However, a clear rationale for investigating this particular substitution pattern can be established based on the known electronic and steric effects of the methylsulfanyl group and the general principles of medicinal and materials chemistry.
The methylsulfanyl group is known to be a weak electron-donating group through resonance and can influence the electronic properties of the aromatic ring to which it is attached. In the context of the electron-deficient benzoxadiazole system, the introduction of a methylsulfanyl group at the 5-position could modulate the electron density of the entire molecule. This, in turn, could have a significant impact on its photophysical properties, such as its absorption and emission wavelengths, as well as its quantum yield. Such modifications are crucial for fine-tuning the performance of benzoxadiazole-based materials in applications like OLEDs and fluorescent probes.
From a medicinal chemistry perspective, the incorporation of sulfur-containing functional groups, such as the thioether in the methylsulfanyl group, is a common strategy in drug design. nih.gov Thioethers can participate in various biological interactions and can influence a molecule's metabolic stability and pharmacokinetic profile. nih.gov Therefore, the synthesis and biological evaluation of 5-(Methylsulfanyl)-2,1,3-benzoxadiazole could lead to the discovery of novel compounds with interesting therapeutic potential.
| Property | Predicted Influence of 5-(Methylsulfanyl) Group |
| Electronic Properties | Modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. |
| Photophysical Properties | Potential for red-shifted absorption and emission spectra compared to the unsubstituted parent compound. |
| Biological Activity | Altered metabolic stability and potential for new biological targets due to the presence of the sulfur atom. |
| Solubility | Increased lipophilicity, which can affect solubility in organic solvents and biological membranes. |
Note: The data in this table is predictive and based on general chemical principles, as specific experimental data for this compound is not widely available in the literature.
Overview of Current Research Trajectories on 2,1,3-Benzoxadiazole Derivatives
Current research on 2,1,3-benzoxadiazole derivatives is vibrant and multifaceted, with several key trajectories emerging.
A significant area of focus is the development of novel fluorophores and fluorescent probes . Researchers are actively designing and synthesizing new benzoxadiazole derivatives with tailored photophysical properties for specific applications. This includes probes for the detection of biologically important species, such as ions and reactive oxygen species, as well as for imaging cellular organelles. frontiersin.org The general strategy involves the introduction of various donor and acceptor groups onto the benzoxadiazole core to manipulate the intramolecular charge transfer (ICT) characteristics, which govern their fluorescent properties.
Another major research direction is in the field of organic electronics . The electron-accepting nature of the benzoxadiazole unit makes it an attractive building block for the construction of organic semiconductors for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. Research in this area is centered on synthesizing novel benzoxadiazole-containing polymers and small molecules and investigating their charge transport properties and device performance.
In medicinal chemistry , the exploration of benzoxadiazole derivatives as potential therapeutic agents continues to be an active area of investigation. This includes the design and synthesis of compounds with potential anticancer, antimicrobial, and antiviral activities. For example, certain nitro-substituted benzoxadiazole derivatives have been investigated as potential anticancer drugs.
Structure
3D Structure
Properties
CAS No. |
53439-76-2 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-methylsulfanyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H6N2OS/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 |
InChI Key |
RKFNOBHSQRGFDK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=NON=C2C=C1 |
Origin of Product |
United States |
Ii. Synthetic Strategies and Methodologies for 5 Methylsulfanyl 2,1,3 Benzoxadiazole and Its Analogues
Precursor-Based Synthesis of the 2,1,3-Benzoxadiazole Core Structure
The foundational step in synthesizing these compounds is the creation of the 2,1,3-benzoxadiazole ring system. This is typically achieved through intramolecular cyclization of suitably substituted benzene (B151609) precursors.
A prevalent and traditional method for forming the 2,1,3-benzoxadiazole core involves the cyclization of ortho-substituted nitroaromatics. A common starting material for the parent benzoxadiazole is 2-nitroaniline (B44862).
The synthesis begins with the cyclization of 2-nitroaniline using an oxidizing agent like sodium hypochlorite (B82951) in a basic medium, often with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), to yield 2,1,3-benzoxadiazole-1-oxide. nih.govfrontiersin.org This intermediate N-oxide is then deoxygenated, typically through reduction with a reagent like triphenylphosphine (B44618) (PPh₃) in a solvent such as toluene (B28343) or xylene, to afford the final 2,1,3-benzoxadiazole heterocycle. nih.govfrontiersin.org This two-step process is a robust and widely cited method for obtaining the core scaffold.
Table 1: Key Reactions in Benzoxadiazole Core Synthesis
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| Cyclization | 2-Nitroaniline | Sodium Hypochlorite, KOH, TBAB | 2,1,3-Benzoxadiazole-1-oxide | 89% nih.gov |
| Reduction | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃), Toluene | 2,1,3-Benzoxadiazole | 80% nih.gov |
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing heterocyclic scaffolds. While classical methods are reliable, advanced methodologies often provide benefits such as improved yields, milder reaction conditions, and greater functional group tolerance. For instance, the use of magnetic nanoparticle-supported catalysts under solvent-free ultrasound irradiation has been developed for the synthesis of related benzoxazoles from 2-aminophenols and aldehydes. nih.gov This green chemistry approach, which facilitates easy catalyst recovery and minimizes waste, represents a direction that could be adapted for benzoxadiazole synthesis. nih.gov Such catalytic, one-pot condensation reactions streamline the synthetic process, offering an efficient alternative to traditional multi-step procedures. nih.gov
Introduction and Modification of the Methylsulfanyl Group at the 5-Position
Once the benzoxadiazole core is available, or by using a pre-functionalized precursor, the methylsulfanyl group must be incorporated at the C5 position of the benzene ring.
Direct C-H functionalization of a pre-formed benzoxadiazole ring is a powerful strategy for introducing substituents. For the analogous 2,1,3-benzothiadiazole (B189464) (BTD) system, regioselective iridium-catalyzed C–H borylation has been shown to successfully introduce a boryl group at the C5 position. nih.govdiva-portal.org This borylated intermediate is a versatile building block that can then undergo subsequent cross-coupling reactions, such as Suzuki coupling, to introduce a variety of functional groups. nih.gov
Another highly relevant direct functionalization method is palladium-catalyzed cross-coupling. An efficient S-glycosylation reaction at the C5-position of benzo-2,1,3-thiadiazole has been achieved using a Pd-G3 Xantphos palladacycle precatalyst, demonstrating the feasibility of forming a C-S bond directly at this position. rsc.org Adapting this methodology by using methanethiol (B179389) or a suitable equivalent as the nucleophile could provide a direct route to 5-(methylsulfanyl)-2,1,3-benzoxadiazole.
Table 2: Direct Functionalization Strategies for Benzodiazole Analogues
| Position | Method | Catalyst/Reagents | Intermediate/Product |
|---|---|---|---|
| C5 | C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂ | 5-Boryl-2,1,3-benzothiadiazole nih.govdiva-portal.org |
| C5 | S-Glycosylation | Pd-G₃ Xantphos | 5-(Thioglycoside)-2,1,3-benzothiadiazole rsc.org |
An alternative to direct functionalization is an orthogonal strategy, where the methylsulfanyl group is present on the precursor molecule before the benzoxadiazole ring is formed. This approach avoids potential issues with regioselectivity and harsh conditions that can arise during direct functionalization of the heterocycle.
To synthesize this compound, one would start with a precursor such as 4-methylsulfanyl-2-nitroaniline. This substituted aniline (B41778) can then be subjected to the same cyclocondensation and reduction sequence described for the unsubstituted parent compound (Section 2.1.1). This ensures the methylsulfanyl group is precisely located at the desired position in the final product. This method relies on the availability of the appropriately substituted starting material and the compatibility of the methylsulfanyl group with the ring-forming reaction conditions.
Catalytic Systems in the Synthesis of this compound Analogues
Catalysis plays a pivotal role in the modern synthesis and functionalization of benzoxadiazole derivatives. Transition metal catalysts, particularly those based on palladium and iridium, are instrumental.
Iridium Catalysts : As mentioned, iridium complexes are effective for the regioselective C-H borylation of the benzodiazole scaffold, creating versatile intermediates for further diversification. nih.govdiva-portal.org
Palladium Catalysts : Palladium complexes are workhorses for cross-coupling reactions. They are essential for reactions like Suzuki coupling (to functionalize borylated intermediates) and for direct C-S bond formation, as demonstrated in S-glycosylation reactions. nih.govrsc.org
Zirconium(IV) Chloride : Lewis acids like zirconium(IV) chloride have been shown to be effective catalysts in three-component reactions for the synthesis of other N-fused heterocyclic systems, highlighting the potential for Lewis acid catalysis in constructing complex benzoxadiazole analogues. nih.gov
Novel Catalytic Systems : Advanced systems, such as magnetic nanoparticle-supported ionic liquids, represent the frontier of catalytic design, offering high efficiency, reusability, and environmentally friendly conditions for the synthesis of related heterocycles. nih.gov
The selection of the appropriate catalytic system is crucial for achieving high yields, regioselectivity, and functional group tolerance in the synthesis of this compound and its derivatives.
Derivatization and Functionalization Beyond the Methylsulfanyl Group
To modulate the properties of the 2,1,3-benzoxadiazole scaffold for various applications, derivatization of the core structure is essential. Functionalization beyond the existing methylsulfanyl group allows for fine-tuning of solubility, electronic properties, and intermolecular interactions.
Introducing substituents onto the benzene ring of the 2,1,3-benzoxadiazole core is a powerful strategy for generating structural diversity. This can be achieved either by starting with pre-functionalized precursors or by direct functionalization of the heterocyclic system.
A common approach involves the synthesis of halo-substituted benzoxadiazoles, which then act as versatile intermediates. For example, 4,7-dibromo-2,1,3-benzoxadiazole is a key precursor that allows for the introduction of new groups at the 4- and 7-positions via cross-coupling reactions. nih.gov Furthermore, to improve the processability and solubility of materials incorporating the benzoxadiazole unit, solubilizing side chains can be introduced. The synthesis of 5,6-dialkoxy-4,7-dibromo-2,1,3-benzooxadiazole is an example of this, where long alkoxy chains are installed on the core prior to further reactions like polymerization. mit.edu
Direct C-H functionalization offers a more atom-economical approach to derivatization. As demonstrated with the closely related 2,1,3-benzothiadiazole, regioselective Ir-catalyzed C-H borylation can install boryl groups at specific positions on the benzenoid ring. nih.govnih.gov These boryl groups can then be converted into a wide range of other functional groups, providing access to a large library of derivatives from a single precursor. nih.govbris.ac.uk
Table 2: Strategies for Introducing Structural Diversity in Benzoxadiazole Analogues
| Strategy | Key Intermediate/Reagent | Position(s) Functionalized | Purpose/Outcome | Reference |
|---|---|---|---|---|
| Use of Halo-Substituted Precursors | 4,7-Dibromo-2,1,3-benzoxadiazole | 4, 7 | Platform for cross-coupling reactions to build conjugated systems. | nih.gov |
| Introduction of Solubilizing Groups | 1,2-Dialkoxy-4,5-dinitrobenzene | 5, 6 | Synthesis of monomers with improved solubility for polymer synthesis. | mit.edu |
| Regioselective C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | 4, 5, 6, 7 (demonstrated on BTD) | Creates versatile boronate building blocks for further derivatization. | nih.govnih.govdiva-portal.org |
The electron-accepting nature of the 2,1,3-benzoxadiazole unit makes it a valuable component in the design of materials with intramolecular charge-transfer (ICT) properties, such as fluorophores and organic electronics. nih.govfrontiersin.orgnih.gov These materials often feature a donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architecture, where the benzoxadiazole serves as the acceptor (A). nih.govresearchgate.net
The construction of these systems typically relies on transition metal-catalyzed cross-coupling reactions. Starting from a di-functionalized core like 4,7-dibromo-2,1,3-benzoxadiazole, π-conjugated donor groups can be attached. The Sonogashira coupling is particularly effective for this, linking the electron-accepting benzoxadiazole core to electron-donating aryl groups through an acetylene (B1199291) linker. nih.govresearchgate.net This approach extends the π-conjugation across the molecule, leading to materials with absorption and emission in the visible region of the spectrum. nih.govresearchgate.net
Furthermore, 2,1,3-benzoxadiazole derivatives bearing reactive functional groups like dibromides or bis(boronates) can be used as monomers in polymerization reactions. mit.edu For example, copolymerization of a 5,6-dialkoxy-4,7-dibromo-2,1,3-benzooxadiazole monomer with various comonomers via Suzuki or Stille coupling yields high molecular weight conjugated polymers. mit.edu The incorporation of the benzoxadiazole unit into the polymer backbone significantly influences the material's electronic and optical properties, often leading to lower band gaps and red-shifted absorption and emission. mit.edu
Iii. Advanced Spectroscopic Characterization of 5 Methylsulfanyl 2,1,3 Benzoxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Methylsulfanyl)-2,1,3-benzoxadiazole in both solution and the solid state.
High-resolution ¹H and ¹³C NMR spectroscopy in solution provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each atom within the molecular framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display a complex splitting pattern characteristic of a tri-substituted benzene (B151609) ring. The protons on the benzoxadiazole ring (H-4, H-6, and H-7) would exhibit chemical shifts and coupling constants influenced by the electron-withdrawing nature of the heterocyclic ring and the electron-donating character of the methylsulfanyl group. The methyl protons of the -SCH₃ group would appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show signals for the two carbons of the oxadiazole ring, the four carbons of the benzene ring, and the single carbon of the methyl group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: The following are predicted values based on general principles and data from similar structures, as specific experimental data for this compound is not widely published.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-4 | 7.5 - 7.8 | - |
| H-6 | 7.2 - 7.5 | - |
| H-7 | 7.6 - 7.9 | - |
| -SCH₃ | 2.5 - 2.8 | - |
| C-4 | - | 110 - 120 |
| C-5 | - | 140 - 150 |
| C-6 | - | 115 - 125 |
| C-7 | - | 120 - 130 |
| C-3a | - | 145 - 155 |
| C-7a | - | 145 - 155 |
| -SCH₃ | - | 15 - 20 |
This table is interactive. Click on the headers to sort.
To definitively assign the ¹H and ¹³C NMR signals and confirm the molecular structure, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., between H-6 and H-7), which is crucial for assigning their specific positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously link each proton signal to its corresponding carbon signal. For instance, the singlet from the methyl protons would show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for establishing the connectivity across the entire molecule. For example, HMBC spectra would show correlations from the methyl protons to the carbon atom at the 5-position (C-5), confirming the attachment of the methylsulfanyl group. Correlations from the aromatic protons to various carbons in the ring would solidify the assignment of the benzoxadiazole core.
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy can probe the structure of this compound in its crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact its physical properties. By analyzing the chemical shifts and line shapes in ssNMR spectra, one can gain insights into the molecular packing, intermolecular interactions, and conformational differences in the solid state. However, specific solid-state NMR studies on this compound are not widely reported in the scientific literature.
Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing molecular conformation.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl group, expected around 2850-3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the aromatic ring and the oxadiazole ring would appear in the 1400-1650 cm⁻¹ region.
N-O stretching: Characteristic of the oxadiazole ring, these vibrations are expected in the 1300-1500 cm⁻¹ range.
C-S stretching: The vibration of the carbon-sulfur bond would give a weaker absorption in the 600-800 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane bending vibrations, which are indicative of the substitution pattern, would be found in the 700-900 cm⁻¹ region.
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (-SCH₃) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Heterocyclic C=N/N=O | Stretching | 1300 - 1650 |
| C-S | Stretching | 600 - 800 |
| Aromatic C-H | Out-of-plane Bending | 700 - 900 |
This table is interactive. Click on the headers to sort.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties of this compound are primarily dictated by the nature of its electronic transitions. The interaction of the π-conjugated system of the benzoxadiazole ring with the methylsulfanyl substituent gives rise to distinct absorption and emission characteristics.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. In conjugated systems like this compound, the most significant transitions are typically π-π* transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
The 2,1,3-benzoxadiazole scaffold is a known chromophore, and its derivatives exhibit characteristic absorption bands in the UV-Vis region. Studies on analogous D-π-A-π-D (donor-π-acceptor-π-donor) fluorophores containing a central 2,1,3-benzoxadiazole unit show intense absorption maxima in the visible region. For instance, related derivatives display an absorption maximum (λmax) at approximately 419 nm. researchgate.net This absorption is characteristic of π-π* electronic transitions within the extended conjugated system. researchgate.net The introduction of the methylsulfanyl (-SCH₃) group, a known electron-donating group, at the 5-position is expected to modulate the energy of the molecular orbitals, potentially leading to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoxadiazole. A comparative analysis of various benzochalcogenadiazoles using experimental spectra and computational methods like Time-Dependent Density Functional Theory (TDDFT) helps in accurately assigning these electronic transitions. nih.gov
Table 1: Representative UV-Vis Absorption Data for Related Benzoxadiazole Derivatives
| Compound Family | Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Transition Type |
|---|
Note: Data is based on findings for structurally similar compounds and serves as an illustrative example. researchgate.net
Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. This emitted light is known as fluorescence.
Derivatives of 2,1,3-benzoxadiazole are recognized for their fluorescent properties, often exhibiting strong emission in the visible spectrum. researchgate.net The luminescent behavior is highly dependent on the molecular structure and the surrounding environment. An important parameter used to quantify the efficiency of the fluorescence process is the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. Research indicates that benzoxadiazole-based compounds can have significantly high fluorescence quantum yields, in some cases around 0.5 in solution. researchgate.net This efficiency is often superior to that of their 2,1,3-benzothiadiazole (B189464) counterparts. researchgate.net The emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift.
Table 2: Illustrative Fluorescence Properties of Related Benzoxadiazole Fluorophores
| Compound Family | Solvent | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) | Stokes Shift |
|---|
Note: Data is based on findings for structurally similar compounds and serves as an illustrative example. researchgate.net
The structure of this compound, featuring an electron-donating methylsulfanyl group attached to an electron-accepting benzoxadiazole ring, is characteristic of a "push-pull" system. In such molecules, photoexcitation can lead to a significant redistribution of electron density, creating an excited state with a more pronounced separation of charge than the ground state. This phenomenon is known as Intramolecular Charge Transfer (ICT). nih.govnih.gov
The occurrence of an ICT state is often evidenced by several photophysical observations. A large Stokes shift is a primary indicator, as the charge-separated excited state is stabilized by solvent reorganization and slight geometric changes before emission occurs. researchgate.netrsc.org Studies on related benzoxadiazole systems have reported large Stokes' shifts of approximately 3,779 cm⁻¹, which were attributed to the formation of an ICT state. researchgate.net Furthermore, the emission properties of ICT compounds often exhibit strong solvatochromism, where the emission maximum shifts significantly with changes in solvent polarity. nih.gov In polar solvents, the charge-separated excited state is better stabilized, typically leading to a red-shift in the emission wavelength. rsc.org The investigation of these solvent-dependent effects is key to characterizing the ICT nature of this compound's excited state.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
For this compound (C₇H₆N₂OS), the expected exact mass of the molecular ion [M]⁺• can be calculated. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental formula. In many mass spectra of related heterocyclic compounds, a prominent molecular ion peak is observed, often as [M]⁺• or a protonated species [M+H]⁺ depending on the ionization technique used. researchgate.net
The fragmentation of the molecular ion upon ionization provides valuable structural information. While a specific fragmentation pattern for this compound is not detailed in the available literature, predictable pathways can be inferred based on the fragmentation of similar aromatic and sulfur-containing compounds. libretexts.orgchemguide.co.uk Common fragmentation pathways could include:
Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at [M-15]⁺.
Loss of the entire methylsulfanyl group (•SCH₃): This would lead to a fragment at [M-47]⁺.
Cleavage of the benzoxadiazole ring: Aromatic ring systems are relatively stable, but characteristic fragmentation involving the loss of small neutral molecules like N₂, NO, or CO can occur. chemguide.co.uk
Loss of thioformaldehyde (B1214467) (CH₂S): Rearrangement followed by elimination could lead to the loss of CH₂S, resulting in a fragment at [M-46]⁺.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | Proposed Fragmentation Pathway | m/z (Calculated) |
|---|---|---|
| [C₇H₆N₂OS]⁺• | Molecular Ion (M⁺•) | 166.02 |
| [C₆H₃N₂OS]⁺ | Loss of •CH₃ | 151.00 |
| [C₆H₄N₂O]⁺• | Loss of •SCH₃ | 119.03 |
Note: This table represents predicted fragmentation pathways based on general principles of mass spectrometry. Actual experimental results may vary.
Iv. Theoretical and Computational Investigations of 5 Methylsulfanyl 2,1,3 Benzoxadiazole
Quantum Chemical Modeling of Electronic Structure and Energetics
Quantum chemical models are instrumental in predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov This method is used to determine the ground-state geometry and electronic energy of molecules. DFT calculations for 5-(methylsulfanyl)-2,1,3-benzoxadiazole would typically involve optimizing the molecular geometry to find the lowest energy conformation. Functionals such as B3LYP or M06-2X combined with a suitable basis set like 6-311++G(d,p) are commonly employed for such tasks. echemcom.comresearchgate.net The calculations yield important parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT can be used to calculate thermodynamic properties such as the enthalpy of formation and Gibbs free energy.
Table 1: Representative DFT-Calculated Ground State Properties for a Benzoxadiazole Derivative
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -850.12345 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.89 |
| HOMO-LUMO Gap (eV) | 4.36 |
| Dipole Moment (Debye) | 3.45 |
Note: This data is illustrative and based on typical values for similar compounds.
To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT is an extension of DFT that can predict the energies of electronic excited states. mdpi.com This information is crucial for understanding the UV-visible absorption spectrum of a molecule. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them as, for example, π-π* or n-π* transitions. This provides insight into the nature of the excited states and the photophysical properties of the molecule. mdpi.com
Table 2: Illustrative TD-DFT Results for Electronic Transitions in a Benzoxadiazole Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.25 |
| S0 → S2 | 4.13 | 300 | 0.12 |
| S0 → S3 | 4.96 | 250 | 0.58 |
Note: This data is for illustrative purposes and represents typical computational outputs for analogous molecules.
For larger molecular systems or for preliminary, less computationally intensive calculations, semi-empirical methods like PM3 (Parametric Method 3) can be employed. wikipedia.org These methods are based on the neglect of differential diatomic overlap (NDDO) integral approximation and are parameterized using experimental data to achieve a good balance between speed and accuracy for certain properties. uni-muenchen.desapub.orgnih.gov While not as rigorous as DFT, PM3 can provide valuable initial insights into molecular geometry and electronic properties, making it a useful tool for screening large numbers of molecules or for generating starting structures for higher-level calculations. nih.gov
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods are invaluable for analyzing these interactions and understanding the resulting crystal packing.
The aromatic nature of the benzoxadiazole ring system in this compound suggests the importance of non-covalent interactions such as π-stacking. nih.govresearchgate.netresearchgate.net These interactions, where the π-orbitals of adjacent aromatic rings overlap, can play a significant role in the stabilization of the crystal lattice. mdpi.com Additionally, the presence of heteroatoms can lead to other specific interactions, such as π-hole interactions, where an electron-deficient region above the plane of the aromatic ring interacts with an electron-rich species. Computational analysis can map the electrostatic potential on the molecular surface to identify these regions and predict the nature and strength of such interactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Simulation of Spectroscopic Parameters
Computational methods allow for the accurate prediction of spectroscopic data, which is crucial for the structural identification and characterization of molecules. Techniques such as Density Functional Theory (DFT) are widely employed to simulate NMR and UV-Vis spectra.
Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. This method, often employed in conjunction with DFT, has proven to be reliable for predicting both ¹H and ¹³C NMR spectra for a wide range of organic molecules, including heterocyclic systems.
The process involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set). Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding values for each nucleus. These theoretical values are then referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the predicted chemical shifts (δ).
δ_calc = σ_TMS - σ_iso
A comparison between the theoretically predicted and experimentally measured chemical shifts serves as a stringent test for the accuracy of the computational model and can help in the unambiguous assignment of NMR signals, especially for complex structures. Linear regression analysis is often performed to correlate the theoretical and experimental data, with R-squared values greater than 0.90 indicating a strong correlation and a high level of accuracy for the chosen computational method.
| Atom | Theoretical Chemical Shift (ppm) - GIAO/DFT | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| H-4 | - | - | - |
| H-6 | - | - | - |
| H-7 | - | - | - |
| C-4 | - | - | - |
| C-5 | - | - | - |
Computational Prediction of UV-Vis Absorption and Fluorescence Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the excited-state properties of molecules, making it ideal for predicting UV-Vis absorption and fluorescence spectra. This method calculates the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations can be performed on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set is critical for obtaining results that correlate well with experimental spectra. To simulate solvent effects, which can significantly influence spectral properties, a Polarizable Continuum Model (PCM) is often incorporated into the calculations.
Similarly, fluorescence emission spectra can be computationally predicted. This involves optimizing the geometry of the first singlet excited state (S₁) of the molecule. The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry corresponds to the fluorescence emission energy. The difference between the absorption and emission maxima, known as the Stokes shift, can also be calculated and compared with experimental values. These computational studies help to understand the nature of the electronic transitions (e.g., HOMO→LUMO, π→π*) responsible for the observed spectral features.
| Transition | Calculated Wavelength λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | - | - | HOMO → LUMO |
| S₀ → S₂ | - | - | HOMO-1 → LUMO |
| S₁ → S₀ (Emission) | - | - | - |
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry provides a molecular-level understanding of reaction mechanisms, which is often inaccessible through experimental means alone. By mapping the potential energy surface (PES) of a reaction, key features such as transition states and intermediates can be identified and characterized.
Elucidation of Transition States and Reaction Pathways
For reactions involving this compound, computational methods can be used to trace the entire reaction pathway from reactants to products. This involves locating the transition state (TS), which is a first-order saddle point on the PES. The structure of the TS provides crucial information about the bond-forming and bond-breaking processes during the reaction.
Thermodynamic parameters such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) can be calculated, offering quantitative insights into the reaction kinetics. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in cycloaddition reactions, computational studies can distinguish between stepwise and concerted mechanisms by searching for intermediates along the reaction coordinate.
Understanding Regioselectivity and Stereoselectivity from a Theoretical Perspective
Many chemical reactions can yield multiple products, and understanding the factors that control regioselectivity and stereoselectivity is a central theme in organic chemistry. Computational studies can effectively predict and explain these selectivities.
For reactions of this compound, the regioselectivity can be rationalized by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower activation energy will be kinetically favored, leading to the major product. Theoretical models can analyze factors such as steric hindrance, orbital interactions (Frontier Molecular Orbital theory), and electrostatic potentials to provide a detailed explanation for the observed selectivity. For example, in a [3+2] cycloaddition reaction, the analysis of transition state stabilities can reveal a high preference for one regioisomer over another, consistent with experimental outcomes.
V. Reactivity and Reaction Pathways of 5 Methylsulfanyl 2,1,3 Benzoxadiazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzoxadiazole Ring System
The 2,1,3-benzoxadiazole ring system is inherently electron-poor due to the electron-withdrawing nature of the fused oxadiazole ring. This characteristic generally deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution, often requiring harsh reaction conditions. nih.gov Analogous to the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, electrophilic attack, when forced, typically occurs at the C4 and C7 positions. nih.gov The presence of the methylsulfanyl group at the C5 position, which can act as a weak activating group, may influence the regioselectivity of such reactions, although specific studies on this particular derivative are limited.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at one of the activated positions (C4, C5, C6, or C7). While direct substitution at a C-H position is challenging, the functionalization of the benzoxadiazole ring often proceeds via precursor molecules bearing halides or other leaving groups. Computational studies on analogous thiophene (B33073) systems demonstrate that SNAr reactions proceed via a stepwise addition-elimination mechanism, forming a zwitterionic intermediate. nih.gov The rate and feasibility of these reactions are heavily influenced by the nature of the nucleophile and the substituents on the aromatic ring. nih.gov
Chemical Transformations Involving the Methylsulfanyl Substituent
The methylsulfanyl (-SMe) group on the 5-(methylsulfanyl)-2,1,3-benzoxadiazole scaffold is a versatile functional handle that can undergo various chemical transformations. A primary reaction pathway involves the oxidation of the sulfur atom. Depending on the oxidizing agent and reaction conditions, the methylsulfanyl group can be converted into the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) moieties. These transformations significantly alter the electronic properties of the molecule, with the sulfonyl group being a much stronger electron-withdrawing group than the methylsulfanyl group.
Another potential transformation is the cleavage of the S-CH₃ bond, which can be a precursor step for further functionalization. While specific examples for this exact molecule are not prevalent in the literature reviewed, general methodologies for the demethylation of aryl methyl thioethers are known. Additionally, the methyl group itself can be a site for reaction, for instance, through radical halogenation, although the reactivity of the benzoxadiazole core might complicate such pathways. The sulfur atom can also participate in reactions such as alkylation to form sulfonium (B1226848) salts. researchgate.net Studies on the related 2-methylsulphanyl nih.govrsc.orgbenzotellurazole show that the chalcogen atom can be readily targeted by reagents like nitric acid and iodine. researchgate.net
Ring-Opening and Ring-Closure Reactions of the 2,1,3-Benzoxadiazole Core
The 2,1,3-benzoxadiazole core, while aromatic, can participate in ring-opening and ring-transformation reactions under specific conditions. These reactions often lead to the formation of entirely different heterocyclic or open-chain structures. A notable example is the Beirut reaction, where 2,1,3-benzoxadiazole 1-oxides react with β-dicarbonyl compounds to yield quinoxaline (B1680401) 1,4-dioxides. rsc.org This reaction involves the cleavage of the N-O bond in the oxadiazole ring and subsequent rearrangement and condensation to form the six-membered quinoxaline ring system. rsc.org
While the stability of the benzoxadiazole ring is significant, strong nucleophiles or reducing agents can induce ring-opening. For instance, reductive cleavage of the N-O bonds can lead to the corresponding o-phenylenediamines, which are valuable intermediates for the synthesis of other heterocyclic systems like benzimidazoles or phenazines. The presence of the methylsulfanyl group at C5 would be retained in the resulting diamine, offering a route to substituted derivatives. Ring-closure reactions, conversely, are fundamental to the synthesis of the benzoxadiazole scaffold itself, typically involving the cyclization of an o-nitroaniline or related precursor.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions for Further Functionalization
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of C-C and C-heteroatom bonds, and this compound is a suitable substrate for such transformations. nih.govorgsyn.org These methods provide powerful tools for introducing a wide array of functional groups onto the benzoxadiazole scaffold.
Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate. nih.govacademie-sciences.fr To apply this to this compound, the molecule would first need to be halogenated (e.g., brominated or iodinated) at a specific position, most likely C4 or C7. The resulting halo-derivative can then be coupled with various aryl or vinyl boronic acids. nih.gov Alternatively, direct C-H activation/arylation methodologies, often catalyzed by palladium, offer a more atom-economical route to biaryl structures without the need for pre-functionalization. nih.gov Research on the analogous 2,1,3-benzothiadiazole has shown that C-H borylation can create versatile building blocks for subsequent Suzuki couplings. nih.govresearchgate.net
Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, are effective for forming C-S, C-N, and C-O bonds. jcsp.org.pk For instance, a halogenated derivative of this compound could be coupled with thiols to introduce a second, different thioether linkage. researchgate.net Copper catalysis is often complementary to palladium catalysis, sometimes offering better yields or functional group tolerance for specific transformations. jcsp.org.pkdntb.gov.ua
The table below summarizes representative conditions for these cross-coupling reactions as applied to analogous aromatic systems.
| Reaction Type | Catalyst/Ligand | Coupling Partner | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, SPhos/XPhos | Ar-B(OH)₂ | K₃PO₄ or Cs₂CO₃ | Dioxane or t-BuOH | 80-120 °C | nih.govorgsyn.org |
| C-S Coupling (Pd) | Pd(L-Pro)₂ | Ar-SH | - | - | Low catalyst loading, short time | researchgate.net |
| C-S Coupling (Cu) | CuI, DMEDA | Ar-I | - | - | 110 °C | jcsp.org.pk |
| C-H Borylation | Ir-catalyst | B₂pin₂ | - | - | Regioselective at C5 or C4/C6 | nih.gov |
π-Core Expansion and Scaffold Transformation Reactions (e.g., Phenazine (B1670421) Scaffolds)
The 2,1,3-benzoxadiazole skeleton can serve as a precursor for the synthesis of larger, fused aromatic systems through π-core expansion and scaffold transformation reactions. These reactions are valuable for creating novel materials with tailored electronic and photophysical properties.
A key transformation in this category is the reaction of the benzoxadiazole scaffold with o-diamines to form phenazine derivatives. This typically involves a reductive step to open the oxadiazole ring to an o-phenylenediamine, which is then condensed with a 1,2-dicarbonyl compound or, in some cases, undergoes oxidative cyclization with another o-diamine. The synthesis of phenazines is of significant interest due to their diverse biological activities and applications in materials science. researchgate.netresearchgate.net
As mentioned previously, the Beirut reaction provides a direct route from 2,1,3-benzoxadiazole 1-oxides to quinoxalines, which represents a formal expansion of the five-membered heterocycle into a six-membered one. rsc.org Such scaffold transformations are crucial for generating structural diversity from a common starting material. nih.gov
Reaction Kinetics and Mechanistic Studies for Specific Transformations
Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
For palladium-catalyzed cross-coupling reactions, the mechanism generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Mechanistic studies on C-S cross-coupling reactions with the related 2,1,3-benzothiadiazole suggest that the pKa of the thiol coupling partner plays a significant role in the catalytic cycle, influencing the reaction yields. researchgate.net A proposed concerted metalation-deprotonation (CMD)-like process is often invoked. researchgate.netresearchgate.net
Vi. Advanced Materials Science Applications of 5 Methylsulfanyl 2,1,3 Benzoxadiazole and Its Derivatives
Development of Organic Fluorophores and Luminescent Probes
The inherent fluorescence of the 2,1,3-benzoxadiazole core makes it a prime candidate for the development of organic fluorophores. These materials are crucial for applications ranging from biological imaging to chemical sensing.
The photophysical properties of 2,1,3-benzoxadiazole derivatives, including their emission wavelengths and fluorescence quantum yields (ΦF), are highly tunable through strategic molecular design. The core principle revolves around the concept of intramolecular charge transfer (ICT), which occurs between an electron-donating part of the molecule and the electron-accepting benzoxadiazole core.
The methylsulfanyl group is an electron-donating group which, when attached to the benzoxadiazole ring, creates a "push-pull" system. Upon photoexcitation, electron density shifts from the donor (-SCH₃) to the acceptor (benzoxadiazole), creating an excited state with significant charge separation. The energy of this ICT state, and thus the emission wavelength, is sensitive to the electronic nature of substituents and the polarity of the surrounding environment.
Key design strategies include:
Regioselective Functionalization: The position of electron-donating or withdrawing groups on the benzoxadiazole ring significantly impacts the emissive behavior. Attaching strong donor groups, often at the 4- and 7-positions, creates a pronounced ICT character, leading to red-shifted emissions and large Stokes shifts. For instance, studies on the related 2,1,3-benzothiadiazole (B189464) (BTD) system show that a methoxy (B1213986) substituent at the C4-position results in a more significant redshift in emission compared to a C5-substitution. researchgate.net This principle suggests that the placement of the methylsulfanyl group at the 5-position will have a distinct electronic influence compared to other positions.
Extended π-Conjugation: Extending the conjugated system by adding moieties like phenyl or thienyl rings can further tune the energy levels of the molecule. This extension generally leads to a bathochromic (red) shift in both absorption and emission spectra.
Donor-π-Acceptor-π-Donor (D-π-A-π-D) Architectures: Symmetrical structures that flank the central benzoxadiazole acceptor with π-conjugated linkers and strong donor groups are particularly effective. This design enhances the two-photon absorption cross-section and often leads to high quantum yields. Synthesized D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole core have shown strong bluish-green fluorescence with quantum yields around 0.5 and large Stokes shifts attributed to the ICT state. researchgate.netfrontiersin.org
Suppression of Non-Radiative Decay: High quantum yields are achieved by minimizing non-radiative pathways for the excited state to return to the ground state. Creating rigid molecular structures can reduce energy loss through vibrations and rotations. The proquinoidal character of building blocks like benzothiadiazole has been shown to minimize structural relaxation in the excited state, leading to exceptionally high quantum yields (up to 36% in the near-infrared region) in complex systems. researchgate.net
The following table summarizes the photophysical properties of representative benzothiadiazole derivatives, illustrating the effect of substitution on their optical characteristics.
| Compound | Substituent(s) | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| BTD Derivative 1 | 4-Methoxy | Toluene (B28343) | 357 | 445 | 5500 | 0.56 |
| BTD Derivative 2 | 5-Methoxy | Toluene | 338 | 391 | 4000 | 0.03 |
| BTD Derivative 3 | 4-Phenyl | Toluene | 355 | 441 | 5700 | 0.48 |
| BTD Derivative 4 | 5-Phenyl | Toluene | 325 | 400 | 5800 | 0.05 |
This table is generated based on data from related benzothiadiazole compounds to illustrate design principles. researchgate.net
Derivatives of 2,1,3-benzoxadiazole are widely employed as fluorogenic reagents in analytical chemistry, particularly for the sensitive detection of biomolecules. These reagents are typically non-fluorescent themselves but react with a specific functional group on an analyte to produce a highly fluorescent conjugate.
The primary application for this class of compounds is the labeling of thiols. The electron-deficient nature of the benzoxadiazole ring makes it susceptible to nucleophilic aromatic substitution. Halogenated derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are well-known reagents that react with the sulfhydryl group of thiols (e.g., in cysteine or glutathione) to form a stable, fluorescent thioether. thermofisher.com The reaction displaces the fluoride (B91410) ion, and the resulting product exhibits strong fluorescence.
A derivative like 5-(methylsulfanyl)-2,1,3-benzoxadiazole, if further functionalized with a good leaving group (like a halogen at the 4- or 7-position), would be expected to react with thiols in a similar manner. The inherent methylsulfanyl group would modify the electronic properties and, consequently, the photophysical characteristics of the resulting labeled product, potentially offering different excitation/emission wavelengths or quantum yields compared to existing reagents. For example, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) was developed as a more reactive, thiol-specific reagent than its predecessor, with its thiol derivatives fluorescing intensely around 510 nm upon excitation at 380 nm. nih.gov
The general mechanism involves the nucleophilic attack of the thiolate anion (-S⁻) on the electron-deficient aromatic ring of the benzoxadiazole reagent, leading to the formation of a fluorescent adduct.
| Reagent | Analyte | Reaction Principle | Excitation (nm) | Emission (nm) |
| NBD-F | Thiols (e.g., Cysteine) | Nucleophilic Aromatic Substitution | ~470 | ~530 |
| DBD-F | Thiols (e.g., Glutathione) | Nucleophilic Aromatic Substitution | ~380 | ~510 |
| MIPBO | Thiols (e.g., Cysteine) | Derivatization | 310 | 375 |
This table summarizes the properties of established benzoxadiazole-based labeling reagents for thiols. thermofisher.comnih.govdisplaydaily.com
Components in Organic Electronic and Optoelectronic Devices
The unique electronic properties of the this compound core, combining an electron-accepting heterocycle with a donating substituent, make it a valuable component for a variety of organic electronic and optoelectronic devices.
Organic field-effect transistors (OFETs) are fundamental components of flexible electronics, and their performance relies on the charge carrier mobility (µ) of the organic semiconductor used in the active layer. Benzothiadiazole and its derivatives are frequently incorporated into conjugated polymers to serve as charge transport materials. nih.gov
The electron-deficient nature of the benzoxadiazole/benzothiadiazole unit facilitates electron transport (n-type conduction). When copolymerized with electron-rich (donor) units, the resulting D-A polymers can exhibit ambipolar behavior, meaning they can transport both holes (p-type) and electrons (n-type). The introduction of a methylsulfanyl group would further influence the energy levels of the material's frontier molecular orbitals (HOMO and LUMO), thereby affecting charge injection and transport properties.
High charge carrier mobility in these materials is often associated with a high degree of structural order and planarity in the polymer backbone, which promotes intermolecular π-π stacking. Research on benzobisthiadiazole-based polymers has shown that simple modifications like fluorination can invert the charge carrier polarity from p-type to n-type and significantly boost hole mobility to as high as 1.15 cm² V⁻¹ s⁻¹. rsc.org This highlights the sensitivity of charge transport properties to subtle changes in molecular structure.
| Polymer System | Mobility Type | Hole Mobility (µh) (cm² V⁻¹ s⁻¹) | Electron Mobility (µe) (cm² V⁻¹ s⁻¹) |
| P(AzIDTT-PhC6) | p-type | 0.46 | - |
| PTFDFT | Ambipolar | 1.08 | 2.23 |
| pSNT-PhF4 | p-type | 1.15 | - |
This table presents charge transport data for representative polymers containing benzothiadiazole-related acceptor units. nih.govrsc.org
In Organic Light-Emitting Diodes (OLEDs), materials based on 2,1,3-benzoxadiazole and its analogues can function as either the light-emitting dopant (emitter) or the surrounding matrix (host). rsc.org
As emitters, D-A-D or D-π-A-π-D molecules featuring a benzoxadiazole/benzothiadiazole core are highly effective. The ICT character of these molecules allows for efficient electroluminescence, with colors tunable from blue to red depending on the strength of the donor and the extent of π-conjugation. Importantly, certain benzothiadiazole-based fluorescent emitters have been shown to achieve external quantum efficiencies (EQEs) as high as 8.1%, surpassing the theoretical 5% limit for conventional fluorescent OLEDs. researchgate.net This suggests that these materials can harness triplet excitons, a mechanism typically associated with more complex phosphorescent or TADF emitters.
As host materials, benzoxadiazole derivatives must possess appropriate HOMO/LUMO levels to facilitate charge injection from adjacent layers and efficient energy transfer to the emitter dopant. rsc.org They also need to have high thermal and morphological stability to ensure a long device lifetime. The ambipolar charge transport capabilities of many D-A polymers based on this scaffold are advantageous for creating a balanced distribution of electrons and holes within the emissive layer, which is crucial for high efficiency.
| Emitter Type | Host Material | Max EQE (%) | Emission Color |
| BTD-based D-π-A-π-D | Doped Film | 8.1 | Green |
| TBAN (TPA/BT-based) | Non-doped | 5.7 | Orange |
| Pyrene-Benzimidazole | Non-doped | 4.3 | Pure Blue |
This table shows the performance of OLEDs using benzothiadiazole-related emitters and other fluorescent systems. researchgate.netrsc.orgnih.gov
The donor-acceptor (D-A) architecture is a cornerstone of modern organic photovoltaic (OPV) design. In these devices, an electron-rich donor material and an electron-deficient acceptor material are blended to form a bulk heterojunction where light absorption leads to charge separation.
The 2,1,3-benzoxadiazole unit and its sulfur analogue, 2,1,3-benzothiadiazole, are powerful electron-accepting moieties. nih.gov When copolymerized with various donor units, they create low-bandgap polymers that can absorb a broad range of the solar spectrum. The methylsulfanyl group on the this compound core acts as an internal donor, which would modulate the electron-accepting strength of the heterocycle. This fine-tuning of the LUMO energy level is critical for optimizing the open-circuit voltage (Voc) and the driving force for electron transfer from the donor material.
For example, replacing a thiophene (B33073) unit with a benzothiadiazole acceptor in a D-A copolymer was shown to broaden the absorption spectrum, lower the LUMO level, and increase the power conversion efficiency (PCE) from 4.70% to 6.60%. nih.gov In other designs, benzoxadiazole has been used as a central bridging acceptor in D-A-A small molecule donors, achieving PCEs in the range of 2.9-4.3%. frontiersin.org The versatility of this heterocycle allows it to be incorporated as the primary acceptor unit in a polymer or as a modifying unit within a larger donor or acceptor molecule.
| Polymer/Molecule System (Donor:Acceptor) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| P1:PC₇₁BM | 0.81 | 9.43 | 61.6 | 4.70 |
| P2 (with BT):PC₇₁BM | 0.74 | 12.43 | 73.1 | 6.60 |
| P(BTI-F):PC₆₁BM | 1.11 | - | - | 1.61 |
| P(BTI-B):PC₆₁BM | 0.75 | 9.71 | 47.0 | 3.42 |
| DTDCPBO:C₇₀ | - | - | - | ~2.9-4.3 |
This table presents photovoltaic performance data for devices using polymers and small molecules containing benzothiadiazole or benzoxadiazole acceptor units. frontiersin.orgnih.govrsc.org
Chemical Sensors and Sensing Platforms Utilizing 2,1,3-Benzoxadiazole Moieties
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is an important building block in the design of fluorescent chemical sensors due to its electron-accepting nature and favorable photophysical properties. nih.govresearchgate.net Its derivatives are often used as fluorophores in probes designed to detect a variety of analytes. nih.gov The sensing mechanism frequently relies on processes such as intramolecular charge transfer (ICT), where the interaction with an analyte modulates the fluorescence output of the sensor molecule, leading to a detectable signal.
A notable application is in the development of sensors for hazardous substances. For instance, a luminescent zirconium-based metal-organic framework (MOF) decorated with 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole has been engineered for the highly sensitive detection of ammonia (B1221849) and short-chain aliphatic amines in water. nih.gov This sensor, named UiO-68(bod), exhibits a strong "turn-on" fluorescence response in the presence of these analytes, with a detection limit for ammonia as low as 6.5 ppb (384 nM). nih.gov The framework's high photoluminescence quantum yield of 35% is significantly enhanced upon binding the amine, providing a clear signal. nih.gov A key advantage of using the 2,1,3-benzoxadiazole moiety over its sulfur analogue (benzothiadiazole) in this system is its ability to distinguish between deprotonated and protonated amines, responding only to the free bases. nih.gov
Beyond environmental monitoring, 2,1,3-benzoxadiazole derivatives have been synthesized to act as pH probes. A compound known as 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole functions as a selective and sensitive fluorescent and colorimetric sensor for pH. nih.gov This probe is unique in that it exhibits dual-responsive ranges, operating in both acidic (pH 2.2 to 0.2) and basic (pH 8.5 to 13.3) conditions. nih.gov In the acidic range, it provides a "turn-on" fluorescence signal, while in the basic range, it shows distinct color changes from orange to violet pink to yellow, allowing for visual detection of pH changes. nih.gov
The following table summarizes the performance of representative chemical sensors incorporating the 2,1,3-benzoxadiazole moiety.
| Sensor System | Target Analyte | Sensing Principle | Detection Limit | Response Type |
|---|---|---|---|---|
| UiO-68(bod) MOF | Ammonia, Aliphatic Amines | Fluorescence Modulation | 6.5 ppb (Ammonia) | Turn-on Fluorescence |
| 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole | pH (Acidic and Basic) | Fluorescence & Colorimetric | Not Applicable | Turn-on Fluorescence (Acidic), Color Change (Basic) |
Supramolecular Assemblies and Molecular Recognition Systems
Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The 2,1,3-benzoxadiazole unit can participate in these assemblies through various interactions, making it a valuable component in the design of molecular recognition systems and self-assembled materials. mdpi.com
The formation of specific, ordered structures is governed by a range of non-covalent forces. Analysis of the crystal structures of 2,1,3-benzoxadiazole derivatives reveals the importance of several key interactions. These include π-π stacking, where the aromatic rings of adjacent molecules align, and N···H hydrogen bonds. mdpi.com Furthermore, π-hole interactions, particularly involving nitro-substituted benzoxadiazole rings, have been identified as significant contributors to the stability of the crystal lattice. mdpi.com In one study of two polymorphic forms of a benzoxadiazole derivative, a distinct interaction was observed between the nitrogen atom of the benzoxadiazole ring and the nitrogen of a nitro group on an adjacent molecule (N···NO2(π)), with distances ranging from 3.234 Å to 3.770 Å, highlighting the role of this specific interaction in the supramolecular arrangement. mdpi.com
A prime example of molecular recognition involves the interaction of benzoxadiazole derivatives with biological macromolecules. The compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) has been designed to interact with human glutathione (B108866) S-transferases (GSTs), enzymes often implicated in drug resistance in cancer cells. nih.gov NBDHEX acts as a suicide inhibitor by binding to the active site of the enzyme and subsequently forming a complex with glutathione. nih.gov This complex becomes tightly stabilized within the active sites of specific GST isoforms, demonstrating a high degree of molecular recognition between the small molecule and the protein host. nih.gov This targeted interaction showcases how the benzoxadiazole core can be functionalized to achieve specific recognition in complex biological systems.
These principles of host-guest chemistry are foundational to creating functional supramolecular systems. By modifying the benzoxadiazole core with specific recognition sites, it is possible to design molecules that selectively bind to target guests, from small ions to large biomolecules, paving the way for applications in areas such as drug delivery and targeted therapy. rsc.org
Polymer Chemistry and Conjugated Polymer Systems
The incorporation of this compound and its parent heterocycle into polymer backbones is a key strategy for developing advanced electronic materials. The strong electron-accepting nature of the benzoxadiazole unit allows for the creation of donor-acceptor (D-A) type polymers, which are fundamental to organic electronics. nih.gov
The 2,1,3-benzoxadiazole moiety has been successfully incorporated into both random and block copolymers to tailor their properties for electronic applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net In these polymers, the benzoxadiazole unit typically serves as the electron acceptor, while other aromatic units, such as benzodithiophene or fluorene, act as the electron donor. nih.govresearchgate.net
In random copolymers, the ratio of donor to acceptor units can be varied to fine-tune the material's electronic and optical properties. For example, a series of random copolymers containing benzodithiophene as a donor and both benzoxadiazole (BO) and thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) as acceptors were synthesized. nih.gov By adjusting the ratio of BO to TPD, researchers could control the open-circuit voltage (Voc) and short-circuit current (Jsc) of photovoltaic devices made from these materials. Increasing the proportion of the benzoxadiazole moiety was found to improve the light absorption and thus the Jsc of the solar cells. nih.gov
The inclusion of solubilizing side chains on the benzoxadiazole monomer is crucial for processing. researchgate.net For instance, attaching flexible alkoxy side chains at the 5- and 6-positions of the 4,7-dibromo-2,1,3-benzoxadiazole monomer significantly improves the solubility of the resulting polymers. This prevents the strong aggregation that occurs with polymers made from the unsubstituted heterocycle, allowing them to be processed from solution for device fabrication. researchgate.net These soluble polymers, such as poly(arylene ethynylene)s and polyfluorenes containing the benzoxadiazole unit, are highly luminescent and show potential for use as green-emitting materials in OLEDs. researchgate.net
The introduction of the 2,1,3-benzoxadiazole unit has a profound impact on the photophysical and electrochemical characteristics of conjugated polymers. Its electron-withdrawing nature leads to a narrowing of the polymer's band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This is desirable for OPV applications, as a lower band gap allows the polymer to absorb a broader range of the solar spectrum.
Electrochemical studies, such as cyclic voltammetry, are used to determine the HOMO and LUMO energy levels and the electrochemical band gap of these polymers. nih.gov For a series of conjugated polymers based on 2,1,3-benzoxadiazole derivatives, electronic band gaps were found to be in the range of 1.76 to 2.10 eV. nih.gov In another study on random copolymers, decreasing the amount of the benzoxadiazole unit in the polymer backbone led to an increase in the oxidation potential, indicating a change in the HOMO level. nih.gov
Optically, these polymers exhibit strong absorption in the visible region of the spectrum due to intramolecular charge transfer from the donor unit to the acceptor benzoxadiazole unit. researchgate.net The optical band gap, determined from the onset of UV-Vis absorption, is often closely correlated with the electrochemical band gap. For example, fluorophores containing a D-π-A-π-D structure with a central 2,1,3-benzoxadiazole unit showed optical band gaps between 2.64 and 2.67 eV, which correlated well with their electrochemical band gaps of 2.48–2.70 eV. The benzoxadiazole unit also imparts fluorescent properties to the polymers, with emission colors that can be tuned by modifying the chemical structure. researchgate.net
The table below presents key photophysical and electrochemical data for several polymers incorporating the 2,1,3-benzoxadiazole unit.
| Polymer/Compound | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |
|---|---|---|---|---|
| P1 (Benzoxadiazole-based) | -5.41 | 1.83 | 1.81 | |
| P2 (Benzoxadiazole-based) | -5.41 | 1.86 | 1.76 | |
| P5 (Benzoxadiazole-based) | -5.38 | 1.76 | 1.72 | |
| P1 (Random Copolymer) | -5.52 | Not Reported | Not Reported | 1.70 |
| P4 (Random Copolymer) | -5.61 | Not Reported | Not Reported | 1.67 |
Vii. Future Perspectives and Emerging Research Avenues for 5 Methylsulfanyl 2,1,3 Benzoxadiazole
Innovations in Sustainable Synthesis and Scalable Production
The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. Future research on 5-(Methylsulfanyl)-2,1,3-benzoxadiazole will likely focus on aligning its synthesis with the principles of green chemistry.
Current synthetic approaches to benzoxadiazole derivatives often involve multi-step procedures that may utilize stoichiometric reagents and generate significant waste. sci-hub.se Future innovations are expected to address these limitations through several key strategies:
Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and ultrasound is expected to play a more prominent role in the synthesis of this compound derivatives. nih.gov These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov
Green Solvents: A shift towards the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is anticipated. rsc.org The development of solvent-free reaction conditions represents an even more sustainable approach. bohrium.com
Flow Chemistry: For scalable production, continuous flow chemistry offers significant advantages over traditional batch processes. Flow reactors can provide better control over reaction parameters, enhance safety, and facilitate seamless scale-up. The implementation of flow chemistry for the synthesis of this compound would be a significant step towards its large-scale production for potential commercial applications.
| Sustainable Synthesis Strategy | Potential Advantages for this compound | Relevant Research Areas |
| Novel Catalytic Systems | Increased efficiency, higher selectivity, reduced waste. researchgate.net | Metal-free catalysis, earth-abundant metal catalysts, multi-component reactions. researchgate.net |
| Alternative Energy Sources | Faster reaction times, improved yields, lower energy consumption. nih.gov | Microwave-assisted synthesis, sonochemistry. nih.gov |
| Green Solvents | Reduced environmental impact, improved safety. rsc.org | Reactions in water, ionic liquids, solvent-free conditions. rsc.orgbohrium.com |
| Flow Chemistry | Enhanced process control, improved safety, facile scalability. | Microreactor technology, continuous manufacturing. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A deeper understanding of the formation, reactivity, and interactions of this compound can be achieved through the application of advanced spectroscopic and imaging techniques for real-time analysis.
In Situ Monitoring of Synthesis: Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time insights into the kinetics and mechanisms of synthetic reactions. magritek.comresearchgate.netnih.govmdpi.com By monitoring the concentration of reactants, intermediates, and products as the reaction progresses, researchers can optimize reaction conditions to improve yield and purity. nih.govmdpi.com This approach has been successfully applied to the study of benzoxazole (B165842) synthesis and could be readily adapted for this compound. magritek.comresearchgate.net
Probing Molecular Interactions: Advanced spectroscopic methods can be employed to study the non-covalent interactions of this compound with other molecules, which is crucial for understanding its behavior in biological systems or as part of a functional material. Techniques like fluorescence spectroscopy can be particularly valuable, given that benzoxadiazole derivatives are often fluorescent. nih.govfrontiersin.orgresearchgate.net
Imaging Applications: If appropriately functionalized, this compound derivatives could be developed as fluorescent probes for various imaging applications. High-resolution microscopy techniques could then be used to visualize the localization and dynamics of these probes in complex environments, such as living cells.
Integration of Artificial Intelligence and Machine Learning in Computational Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, offering powerful tools for the design and discovery of new molecules with tailored properties. mdpi.com
Predictive Modeling: Machine learning algorithms can be trained on existing datasets of benzoxadiazole derivatives to build predictive models for various properties, such as photophysical characteristics, biological activity, or material performance. nih.gov These models can then be used to rapidly screen virtual libraries of novel this compound analogues, prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov
Generative Models: Generative AI models can be employed to design entirely new molecular structures with desired properties. By learning the underlying patterns in chemical space, these models can propose novel this compound derivatives that may not be conceived through traditional design approaches.
Reaction Optimization: AI can also be used to optimize synthetic routes by predicting reaction outcomes under different conditions. researchgate.net This can help to accelerate the development of efficient and robust synthetic protocols for this compound and its derivatives.
| AI/ML Application | Potential Impact on this compound Research | Key Methodologies |
| Predictive Modeling | Accelerated discovery of compounds with desired properties. nih.gov | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, deep learning. |
| Generative Design | Innovation of novel molecular architectures. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| Synthesis Planning | Optimization of synthetic routes and reaction conditions. researchgate.net | Retrosynthesis prediction algorithms, reaction outcome prediction. |
Development of Multifunctional Materials with Tailored Performance Characteristics
The unique electronic and structural features of this compound make it an attractive building block for the development of multifunctional materials.
Organic Electronics: The electron-accepting nature of the benzoxadiazole core suggests potential applications in organic electronics. By incorporating this compound into conjugated polymers or small molecules, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The methylsulfanyl group can be used to fine-tune the electronic properties and intermolecular packing of these materials.
Sensors: The sensitivity of the benzoxadiazole scaffold to its local environment could be exploited in the design of chemical sensors. Changes in the fluorescence or electronic properties of this compound-based materials upon interaction with specific analytes could form the basis of a sensing mechanism.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in this compound can act as coordination sites for metal ions, enabling the construction of coordination polymers and MOFs. nih.gov These materials could exhibit interesting properties such as luminescence, porosity, and catalysis. nih.gov
Exploration of Novel Reactivity Patterns and Unconventional Synthetic Transformations
A deeper understanding of the inherent reactivity of this compound will open up new avenues for its functionalization and the synthesis of more complex derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
